molecular formula C9H12 B14357190 2,4,5,7a-Tetrahydro-1H-indene CAS No. 93640-52-9

2,4,5,7a-Tetrahydro-1H-indene

Cat. No.: B14357190
CAS No.: 93640-52-9
M. Wt: 120.19 g/mol
InChI Key: QEEMASFSWASNET-UHFFFAOYSA-N
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Description

2,4,5,7a-Tetrahydro-1H-indene is a bicyclic hydrocarbon with the molecular formula C₉H₁₂ It is a derivative of indene, characterized by the presence of a fused cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,7a-Tetrahydro-1H-indene can be achieved through several methods. One common approach involves the catalytic hydrogenation of indene. This process typically uses a palladium or platinum catalyst under hydrogen gas at elevated temperatures and pressures. Another method involves the Diels-Alder reaction between cyclopentadiene and butadiene, followed by hydrogenation.

Industrial Production Methods

Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. The reaction is carried out in large reactors where indene is exposed to hydrogen gas in the presence of a palladium or platinum catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,4,5,7a-Tetrahydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction can lead to fully saturated hydrocarbons.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Produces ketones or alcohols.

    Reduction: Leads to fully saturated hydrocarbons.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

2,4,5,7a-Tetrahydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5,7a-Tetrahydro-1H-indene involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic processes. In biological systems, its mechanism of action is less well understood but may involve binding to specific receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene, 2,3,4,5,6,7-hexahydro-: Similar structure but fully saturated.

    1H-Indene, 3a,4,7,7a-tetrahydro-: Another derivative with slight structural differences.

    4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: A related compound with a methano bridge.

Properties

CAS No.

93640-52-9

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

2,4,5,7a-tetrahydro-1H-indene

InChI

InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1,4,7-8H,2-3,5-6H2

InChI Key

QEEMASFSWASNET-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CCCC2=C1

Origin of Product

United States

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